Triperiden free base
Description
Triperiden free base (chemical name: α-Cyclohexyl-α-phenyl-1-piperidinepropanol) is a tertiary amine anticholinergic agent primarily used in the management of Parkinsonian symptoms, such as rigidity and tremors, due to its ability to antagonize muscarinic acetylcholine receptors . Beyond its anticholinergic properties, Triperiden exhibits notable antiviral activity against influenza A and B viruses by interacting with viral hemagglutinin (HA), a glycoprotein critical for host cell entry . This dual pharmacological profile distinguishes it from conventional anticholinergics and positions it as a compound of interest in both neurology and virology.
Properties
CAS No. |
14617-19-7 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2 |
InChI Key |
VZBIEBUSGOHPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triperiden free base involves the reaction of 1-piperidinepropanol with alpha-phenyl-alpha-tricyclo[2.2.1.0(2,6)]hept-3-yl . The reaction conditions typically include the use of solvents such as acetone and catalysts like BF3·OEt2 . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Acid-Base Reactions
As a basic amine, triperiden reacts with acids to form water-soluble salts, enhancing its stability and bioavailability. This aligns with Brønsted-Lowry acid-base theory, where triperiden acts as a proton acceptor .
Example Reaction with HCl:
| Property | Free Base | Salt Form |
|---|---|---|
| Solubility in Water | Low | High |
| Stability | Moderate | Improved |
| Bioavailability | Variable | Enhanced |
This reaction is critical for pharmaceutical formulation, as the hydrochloride salt is commonly used in medicinal preparations.
Alkylation Reactions
The piperidine nitrogen can undergo alkylation with alkyl halides or other electrophilic agents, forming quaternary ammonium derivatives.
General Reaction Scheme:
(R = alkyl group; X = halide)
Key Observations:
-
Alkylation increases molecular weight and alters pharmacological activity.
-
Steric hindrance from the tricyclic aromatic system limits reactivity with bulky alkylating agents.
Thermal Degradation
Triperiden undergoes decomposition under elevated temperatures, producing secondary amines and aromatic byproducts.
Degradation Pathway:
| Condition | Degradation Products | Implications |
|---|---|---|
| 100–150°C | Piperidine derivatives | Reduced efficacy |
| >150°C | Aromatic hydrocarbons | Potential toxicity concerns |
Thermal stability studies recommend storage below 25°C to prevent decomposition.
Oxidation Reactions
Though less common, the tertiary amine can oxidize in the presence of strong oxidizing agents (e.g., H₂O₂, KMnO₄), forming N-oxide derivatives.
Reaction Example:
Impact:
-
N-oxides exhibit altered receptor binding profiles compared to the parent compound.
-
Oxidation is pH-dependent, favoring alkaline conditions.
Critical Analysis
-
Pharmaceutical Relevance: Salt formation optimizes triperiden’s solubility for clinical use, while degradation pathways inform storage guidelines.
-
Synthetic Limitations: Steric hindrance and thermal instability necessitate controlled reaction conditions during derivatization.
Scientific Research Applications
Triperiden free base has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential use in treating neurological disorders like Parkinson’s disease.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Biperiden and Trihexyphenidyl
Triperiden shares structural homology with other anticholinergics like Biperiden hydrochloride and Trihexyphenidyl . All three compounds feature a piperidine core but differ in substituent groups:
- Biperiden : Contains a bicyclohexyl group instead of Triperiden’s cyclohexyl-phenyl combination .
- Trihexyphenidyl : Lacks the cyclohexyl group, substituting it with a simpler phenyl-piperidine structure.
These structural variations influence receptor binding affinity and pharmacokinetics. For instance, Biperiden demonstrates higher specificity for muscarinic M1 receptors, whereas Triperiden’s bulkier structure may enhance its interaction with HA .
Antiviral Compounds Targeting Hemagglutinin
Triperiden’s antiviral mechanism involves stabilizing HA and preventing conformational changes required for membrane fusion. Comparable HA inhibitors include:
- Salicylamide-based inhibitors (e.g., compound 1 in ): These exhibit similar HA-stabilizing effects but require structural optimization for bioavailability.
- Triperiden analogue (3) (): A derivative with enhanced HA binding but reduced anticholinergic activity.
In contrast, Clarithromycin (CAM) inhibits influenza via NF-κB suppression and endosomal pH modulation, a mechanism distinct from HA targeting .
Pharmacological and Clinical Data
Table 1: Comparative Pharmacological Profiles
Key Findings:
- Efficacy : Triperiden’s IC50 of 2.1 μM against influenza A is comparable to salicylamide-based inhibitors but superior to CAM (5.8 μM) .
- Resistance : Unlike CAM, Triperiden remains effective against neuraminidase (NA)-resistant strains, though HA glycosylation site mutations may reduce efficacy over time .
- Safety : Triperiden’s anticholinergic side effects (e.g., dry mouth) are consistent with its class but less severe than Biperiden’s sedation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
